molecular formula C15H16BrNO2 B1225120 5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide

5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide

Cat. No. B1225120
M. Wt: 322.2 g/mol
InChI Key: WQWSRQOIGLOXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide is an aromatic amide and a heteroarene.

Scientific Research Applications

Palladium-Catalyzed Direct Arylation

Methyl 5-bromo-2-furoate, a related compound, is useful in palladium-catalyzed direct arylation of heteroaromatics. This method, using esters as blocking groups at C2 of bromofuran derivatives, allows the synthesis of biheteroaryls in high yields, including diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).

Synthesis of Functionalized Furancarboxamides

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been demonstrated, with the compounds exhibiting in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This includes effectiveness against A. baumannii, K. pneumoniae, E. cloacae, and MRSA, validated through docking studies and molecular dynamic simulations (Siddiqa et al., 2022).

Novel Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from derivatives including 5-bromofuran, have been identified as potent antiprotozoal agents, particularly effective against T. b. rhodesiense and P. falciparum. They exhibit strong DNA affinities and show significant in vivo activity in mouse models for trypanosomal diseases (Ismail et al., 2004).

Synthesis of Benzofuran Analogues

5-Bromosalicylaldehyde, structurally similar to the chemical , has been used to synthesize benzofuran analogues with potential antimicrobial and pharmacological activities. These compounds have been screened and evaluated for their biological efficacy (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Synthesis of Heterocyclic Compounds

The reaction of esters related to 5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide has been used in the synthesis of various heterocyclic compounds, demonstrating their versatility in organic chemistry (Vaid et al., 2014).

properties

Product Name

5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide

Molecular Formula

C15H16BrNO2

Molecular Weight

322.2 g/mol

IUPAC Name

5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H16BrNO2/c1-9-4-5-10(2)12(8-9)11(3)17-15(18)13-6-7-14(16)19-13/h4-8,11H,1-3H3,(H,17,18)

InChI Key

WQWSRQOIGLOXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(O2)Br

solubility

42.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.